2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under specific conditions.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution reaction where a fluorophenol reacts with an appropriate electrophile.
Acetamide formation: The final step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and oxadiazole ring are believed to play crucial roles in its biological activity. These structural features allow the compound to bind to specific enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide can be compared with other similar compounds, such as:
2-(4-chlorophenoxy)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical and biological properties.
2-(4-methoxyphenoxy)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide: The presence of a methoxy group instead of a fluorine atom can influence the compound’s reactivity and interactions with biological targets.
2-(4-methylphenoxy)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)acetamide: The methyl group can affect the compound’s solubility and overall stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O4/c1-19-7-6-12-16-17-13(21-12)15-11(18)8-20-10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXPBPLDBDIUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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